STING agonist-23 -

STING agonist-23

Catalog Number: EVT-10987461
CAS Number:
Molecular Formula: C33H35N13O4
Molecular Weight: 677.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

STING agonist-23, a compound designed to activate the Stimulator of Interferon Genes (STING) pathway, has garnered attention for its potential in cancer immunotherapy. This compound is part of a broader class of small molecules that enhance immune responses by targeting the STING pathway, which plays a crucial role in the body's defense against tumors and infections.

Source

STING agonist-23 was developed through a combination of computational and experimental approaches aimed at optimizing binding affinity and biological activity. The design process involved high-throughput screening and structure-activity relationship studies to identify effective chemical scaffolds that could stimulate STING effectively.

Classification

STING agonist-23 falls under the category of small-molecule immunomodulators. These compounds are classified based on their ability to activate STING, which subsequently leads to the production of type I interferons and other cytokines, enhancing the immune response against tumors.

Synthesis Analysis

Methods

The synthesis of STING agonist-23 involves several key steps that optimize its pharmacological properties. The initial phase includes computational modeling to predict binding interactions with the human STING protein. Following this, a library of candidate molecules is created using reaction-based molecular enumeration techniques.

Technical Details

The synthesis process typically begins with the preparation of a benzimidazole scaffold, which is modified through various chemical reactions such as alkylation and amidation. For instance, compounds are synthesized through cyclization reactions involving potassium thiocyanate, leading to the formation of heterocyclic amides that are crucial for STING activation. The final synthetic route often includes multiple purification steps to ensure high purity and potency of the final product.

Molecular Structure Analysis

Structure

The molecular structure of STING agonist-23 is characterized by its benzimidazole core, which is essential for its interaction with the STING protein. The compound's design incorporates various functional groups that enhance its binding affinity and solubility.

Data

Crystallographic studies have provided insights into the three-dimensional conformation of STING agonist-23 when bound to the STING receptor. This structural data reveals critical interactions between the compound and specific amino acid residues within the ligand-binding domain of STING, facilitating effective activation.

Chemical Reactions Analysis

Reactions

The key chemical reactions involved in synthesizing STING agonist-23 include:

  • Alkylation: Introducing alkyl groups to modify solubility and binding characteristics.
  • Cyclization: Forming heterocycles that are integral to the compound's structure.
  • Amidation: Creating amide bonds that enhance biological activity.

Technical Details

Each reaction step is optimized for yield and purity, often employing techniques such as high-performance liquid chromatography for purification. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to achieve desired outcomes.

Mechanism of Action

Process

STING agonist-23 activates the STING pathway by binding to the ligand-binding domain of the STING protein. This binding induces conformational changes in STING, promoting its dimerization and subsequent activation.

Data

Upon activation, STING translocates to endoplasmic reticulum membranes where it initiates signaling cascades leading to the production of type I interferons. This immune response enhances antigen presentation and stimulates T-cell activation against tumor cells.

Physical and Chemical Properties Analysis

Physical Properties

STING agonist-23 exhibits properties such as:

  • Molecular Weight: Typically in the range suitable for small-molecule drugs.
  • Solubility: Enhanced through structural modifications aimed at increasing hydrophilicity.

Chemical Properties

The compound shows stability under physiological conditions with favorable lipophilicity indices that support cellular uptake. Its reactivity profile is optimized to minimize off-target effects while maximizing interaction with STING.

Applications

Scientific Uses

STING agonist-23 is primarily researched for its potential applications in cancer therapy. By enhancing immune responses against tumors, it may serve as a standalone treatment or be combined with other immunotherapeutic agents for synergistic effects. Additionally, ongoing studies explore its use in treating viral infections by leveraging its ability to stimulate innate immunity.

Introduction to STING Pathway Immunology

The stimulator of interferon genes pathway represents a cornerstone of mammalian innate immunity, bridging cytosolic nucleic acid sensing to robust immune activation. This evolutionarily conserved system detects molecular danger signals and orchestrates multifaceted host defense mechanisms.

Role of cyclic Guanosine Monophosphate–Adenosine Monophosphate Synthase–Stimulator of Interferon Genes Signaling in Innate Immunity

Cyclic guanosine monophosphate–adenosine monophosphate synthase serves as the primary cytosolic double-stranded DNA sensor across mammalian species. Upon detecting pathogenic or mislocalized double-stranded DNA, cyclic guanosine monophosphate–adenosine monophosphate synthase catalyzes adenosine triphosphate and guanosine triphosphate into 2',3'-cyclic guanosine monophosphate–adenosine monophosphate, a cyclic dinucleotide second messenger [1] [7]. This molecule binds the endoplasmic reticulum-resident adaptor protein stimulator of interferon genes, inducing profound conformational changes that trigger stimulator of interferon genes dimerization and oligomerization. Activated stimulator of interferon genes then translocates via COPII vesicles through the endoplasmic reticulum–Golgi intermediate compartment to the Golgi apparatus, a process requiring Sec61β, transmembrane emp24 protein transport domain containing 2, and YIPF5 proteins [5] [8].

At the Golgi membrane, stimulator of interferon genes recruits and activates TANK-binding kinase 1, which phosphorylates both stimulator of interferon genes itself and interferon regulatory factor 3. Phosphorylated interferon regulatory factor 3 dimerizes and translocates to the nucleus, initiating transcription of type I interferons (interferon-α and interferon-β) and interferon-stimulated genes [1] [7]. Simultaneously, stimulator of interferon genes activates inhibitor of nuclear factor kappa B kinase, leading to nuclear factor kappa B nuclear translocation and production of proinflammatory cytokines (tumor necrosis factor, interleukin-6, C-X-C motif chemokine ligand 10). This dual signaling output coordinates broad antimicrobial and antitumor immunity through:

  • Dendritic Cell Maturation: Stimulator of interferon genes activation enhances antigen presentation capabilities by upregulating major histocompatibility complex class I/II and costimulatory molecules (cluster of differentiation 80, cluster of differentiation 86) [7]
  • T-cell Priming: Type I interferons promote cross-priming of tumor antigen-specific cluster of differentiation 8+ T-cells [1] [4]
  • Natural Killer Cell Activation: Secreted chemokines recruit natural killer cells to sites of infection or malignancy [4]

Table 1: Key Molecular Components of the Cyclic Guanosine Monophosphate–Adenosine Monophosphate Synthase–Stimulator of Interferon Genes Pathway

ComponentFunctionActivation Trigger
Cyclic guanosine monophosphate–adenosine monophosphate synthaseCytosolic double-stranded DNA sensor; synthesizes 2',3'-cyclic guanosine monophosphate–adenosine monophosphateCytosolic double-stranded DNA (>45bp) from pathogens, mitochondrial damage, or genomic instability
Stimulator of interferon genesEndoplasmic reticulum transmembrane adaptor; cyclic dinucleotide receptorBinding of 2',3'-cyclic guanosine monophosphate–adenosine monophosphate or bacterial cyclic dinucleotides
TANK-binding kinase 1Kinase phosphorylating interferon regulatory factor 3Recruited to oligomerized stimulator of interferon genes
Interferon regulatory factor 3Transcription factor inducing type I interferon expressionPhosphorylation by TANK-binding kinase 1

Stimulator of Interferon Genes as a Therapeutic Target in Immuno-oncology

The cyclic guanosine monophosphate–adenosine monophosphate synthase–stimulator of interferon genes axis plays dual roles in carcinogenesis. While chronic inflammation driven by genomic instability can promote tumor development, acute pathway activation generates potent antitumor immunity through multiple mechanisms:

  • Immunologically Cold Tumors: Tumors with low mutational burden or deficient antigen presentation often exhibit minimal T-cell infiltration. Stimulator of interferon genes activation reprograms the tumor microenvironment by increasing chemokine production (C-X-C motif chemokine ligand 9, C-X-C motif chemokine ligand 10) that recruits effector T-cells and natural killer cells [4] [7]
  • Dendritic Cell Activation: Tumor-derived double-stranded DNA or cyclic guanosine monophosphate–adenosine monophosphate transferred via exosomes activates dendritic cell stimulator of interferon genes, enhancing tumor antigen cross-presentation to T-cells [7]
  • Synergy with Immune Checkpoint Inhibitors: Preclinical models demonstrate that stimulator of interferon genes agonists reverse resistance to programmed cell death protein 1 blockade by transforming immunologically "cold" tumors into "hot" microenvironments [1] [4]
  • Abscopal Effects: Local stimulator of interferon genes activation generates systemic antitumor immunity, enabling regression of non-treated distant metastases [4]

The tumor microenvironment profoundly influences stimulator of interferon genes functionality. Hypoxia, oncogenic signaling, and aberrant metabolism can suppress stimulator of interferon genes expression or promote its degradation. Additionally, extracellular nucleases (ectonucleotide pyrophosphatase/phosphodiesterase 1) rapidly degrade natural and synthetic cyclic dinucleotides, limiting their therapeutic efficacy [5]. These biological constraints necessitate advanced agonist designs to achieve robust antitumor activity.

Historical Development of Stimulator of Interferon Genes Agonists

The therapeutic targeting of stimulator of interferon genes has evolved through three distinct generations characterized by increasing molecular sophistication:

  • First-Generation Flavonoids: 5,6-dimethylxanthenone-4-acetic acid represented the first clinically evaluated stimulator of interferon genes activator. Initially mischaracterized as a vascular disrupting agent, 5,6-dimethylxanthenone-4-acetic acid showed promising antitumor activity in murine models but failed human Phase III trials due to its inability to activate human stimulator of interferon genes protein [4] [9]

  • Second-Generation Cyclic Dinucleotides: Cyclic dinucleotide analogs designed to mimic natural 2',3'-cyclic guanosine monophosphate–adenosine monophosphate dominated clinical development from 2015–2025:

  • MK-1454: Merck's intravenously administered cyclic dinucleotide showed partial responses in 24% of lymphoma patients when combined with pembrolizumab (NCT03010176) [1]
  • Aduro Biotech/Novartis ADU-S100: This intratumoral cyclic dinucleotide demonstrated enhanced tumor regression in combination with spartalizumab (anti-programmed cell death protein 1) in early-phase trials (NCT02675439, NCT03172936) [1] [4]
  • Bristol-Myers Squibb BMS-986301: A next-generation cyclic dinucleotide engineered for improved plasma stability (NCT03956680) [1]

Cyclic dinucleotides face significant pharmaceutical limitations including:

  • Rapid enzymatic degradation by ectonucleotide pyrophosphatase/phosphodiesterase 1
  • Poor cellular membrane permeability
  • Requirement for intratumoral administration
  • Limited systemic bioavailability [1] [9]
  • Third-Generation Non-Nucleotide Agonists: To overcome cyclic dinucleotide limitations, pharmaceutical development shifted toward synthetic small molecules with improved drug-like properties. NVS-STG2 (Novartis) exemplifies this class, functioning as a "molecular glue" that stabilizes stimulator of interferon genes oligomerization through transmembrane domain interactions [9]. STING agonist-23 represents an advanced candidate in this category, featuring:
  • Synthetic low-molecular-weight scaffold (<500 Da)
  • Species specificity for human stimulator of interferon genes
  • Resistance to ectonucleotide pyrophosphatase/phosphodiesterase 1-mediated hydrolysis
  • Induction of high-order stimulator of interferon genes oligomerization

Table 2: Generational Evolution of Stimulator of Interferon Genes Agonists

GenerationChemical ClassRepresentative AgentsKey Limitations
First (2000-2015)FlavonoidsVadimezan (5,6-dimethylxanthenone-4-acetic acid, ASA404)Species-specificity (mouse-only activation); low potency; off-target effects
Second (2015-2025)Cyclic dinucleotide analogsMK-1454; ADU-S100; BMS-986301; TAK-676Ectonucleotide pyrophosphatase/phosphodiesterase 1 sensitivity; poor membrane permeability; requires intratumoral delivery
Third (2023-present)Non-nucleotide small moleculesNVS-STG2; STING agonist-23Complex structure-activity relationships; species-specific binding pockets

STING agonist-23 exemplifies contemporary structure-guided design. Biochemical studies reveal its binding within a transmembrane domain pocket between adjacent stimulator of interferon genes dimers, stabilizing higher-order oligomers without cyclic guanosine monophosphate–adenosine monophosphate synthase involvement. This mechanism bypasses cyclic dinucleotide-dependent signaling constraints and induces prolonged interferon regulatory factor 3 activation [9].

Properties

Product Name

STING agonist-23

IUPAC Name

3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide

Molecular Formula

C33H35N13O4

Molecular Weight

677.7 g/mol

InChI

InChI=1S/C33H35N13O4/c1-5-45-25(13-18(3)41-45)30(49)39-32-37-22-15-20(27(34)47)9-10-24(22)43(32)11-7-8-12-44-29-23(16-21(17-36-29)28(35)48)38-33(44)40-31(50)26-14-19(4)42-46(26)6-2/h7-10,13-17H,5-6,11-12H2,1-4H3,(H2,34,47)(H2,35,48)(H,37,39,49)(H,38,40,50)/b8-7+

InChI Key

CNEJDOWTICVFLZ-BQYQJAHWSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.